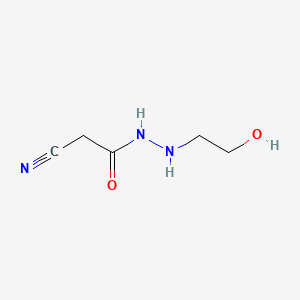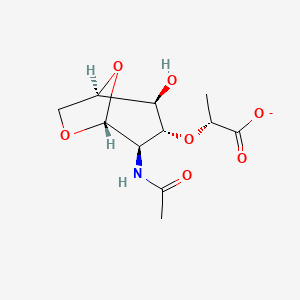
1,6-anhydro-N-acetyl-beta-muramate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-anhydro-N-acetyl-beta-muramate is a monocarboxylic acid anion obtained by removal of a proton from the carboxy group of 1,6-anhydro-N-acetyl-beta-muramic acid. It is a carbohydrate acid derivative anion and a monocarboxylic acid anion. It is a conjugate base of a 1,6-anhydro-N-acetyl-beta-muramic acid.
科学的研究の応用
Peptidoglycan Biosynthesis and Enzymatic Functions
1,6-Anhydro-N-acetyl-beta-muramate plays a significant role in the peptidoglycan biosynthesis pathway, particularly in Escherichia coli. Falk et al. (1996) investigated the role of ATP in the formation of UDP-N-acetylmuramyl-L-alanine, a process catalyzed by the enzyme UDP-N-acetylmuramate:L-alanine ligase (MurC). This study provides biochemical evidence that ATP aids in the formation of a peptide bond through an activated acyl-phosphate linkage, a key step in peptidoglycan biosynthesis (Falk et al., 1996).
Chemical Synthesis and Structural Analysis
The chemical synthesis and conformational analysis of muramic acid delta-lactam structures, including 1,6-anhydro-4-O-benzyl-beta-muramic acid and its derivatives, were extensively studied by Keglević et al. (1993). These structures are characteristic of bacterial spore peptidoglycan. This research provides insights into the conformational properties of this compound and its derivatives, which are crucial for understanding bacterial cell wall structures (Keglević et al., 1993).
Application in Cell Wall Recycling and Antibiotic Resistance
Research by Hesek et al. (2009) focuses on the total synthesis of N-acetylglucosamine-1,6-anhydro-N-acetylmuramylpentapeptide and its interaction with the enzyme AmpD from Escherichia coli. This study highlights the role of this compound in the bacterial cell wall recycling process, which is essential for understanding bacterial growth and antibiotic resistance mechanisms (Hesek et al., 2009).
特性
分子式 |
C11H16NO7- |
|---|---|
分子量 |
274.25 g/mol |
IUPAC名 |
(2R)-2-[[(1R,2S,3R,4R,5R)-4-acetamido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]propanoate |
InChI |
InChI=1S/C11H17NO7/c1-4(10(15)16)18-9-7(12-5(2)13)11-17-3-6(19-11)8(9)14/h4,6-9,11,14H,3H2,1-2H3,(H,12,13)(H,15,16)/p-1/t4-,6-,7-,8-,9-,11-/m1/s1 |
InChIキー |
ZFEGYUMHFZOYIY-YVNCZSHWSA-M |
異性体SMILES |
C[C@H](C(=O)[O-])O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O)O2)NC(=O)C |
SMILES |
CC(C(=O)[O-])OC1C(C2OCC(C1O)O2)NC(=O)C |
正規SMILES |
CC(C(=O)[O-])OC1C(C2OCC(C1O)O2)NC(=O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(E)-{4-bromo-5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B1240275.png)
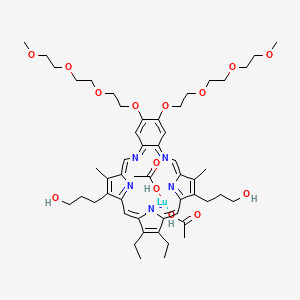
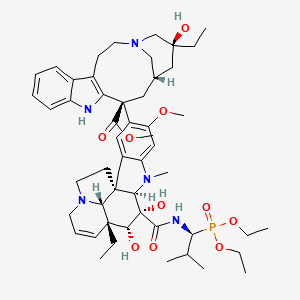

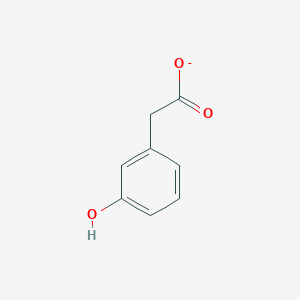

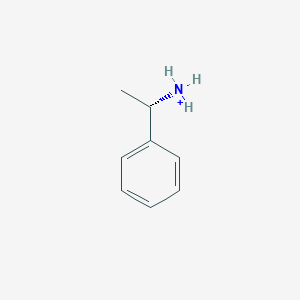
![[(s)-3-Oxocyclohexyl]acetic acid](/img/structure/B1240286.png)
![[6-[5-acetyloxy-6-[[(11Z,13E)-4-acetyloxy-15-(acetyloxymethyl)-16-ethyl-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2,2-dimethylpropanoate](/img/structure/B1240288.png)

